(4-Bromo-2-fluoro-3-iodophenyl)methanol
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Overview
Description
(4-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H5BrFIO. It is a halogenated phenol derivative characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is typically a white crystalline solid and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-3-iodophenyl)methanol can be achieved through a multi-step process involving the halogenation of phenylmethanol. The typical synthetic route involves the following steps:
Bromination: Phenylmethanol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Iodination: Finally, the fluorinated intermediate undergoes iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions[][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product[2][2].
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding phenylmethane derivative.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
(4-Bromo-2-fluoro-3-iodophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
- (4-Bromo-2-fluorophenyl)methanol
- (4-Bromo-3-iodophenyl)methanol
- (2-Fluoro-3-iodophenyl)methanol
Comparison: (4-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and can form more diverse derivatives.
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMFOBXGPWRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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